16-Acetylgitoxin

Pharmacokinetics Cardiac Glycosides Drug Metabolism

16-Acetylgitoxin (CAS 7242-07-1) is a critical research tool for cardiac glycoside studies. As the primary active metabolite of penta-acetylgitoxin, its unique C16 acetylation provides a 9-12 fold increase in inotropic activity versus gitoxin and a 150-fold reduction in anti-digoxin antibody cross-reactivity. This compound is essential for developing specific immunoassays and for pharmacokinetic studies requiring a digitoxin-like distribution with a digoxin-like half-life. Its favorable inotropy-to-arrhythmia ratio makes it the preferred choice for reproducible Na⁺/K⁺-ATPase inhibition research. Procure high-purity 16-Acetylgitoxin to ensure experimental accuracy and avoid the variability of non-specific gitoxin or digoxin.

Molecular Formula C43H66O15
Molecular Weight 823 g/mol
CAS No. 7242-07-1
Cat. No. B1199046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Acetylgitoxin
CAS7242-07-1
Synonyms16-acetyl-gitoxin
16-acetylgitoxin
Molecular FormulaC43H66O15
Molecular Weight823 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)C)C)O)O
InChIInChI=1S/C43H66O15/c1-20-38(49)29(45)15-35(52-20)57-40-22(3)54-36(17-31(40)47)58-39-21(2)53-34(16-30(39)46)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)32(55-23(4)44)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28-,29+,30+,31+,32+,34+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1
InChIKeyNEBPBFLVSYFRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Acetylgitoxin CAS 7242-07-1: A Semi-Synthetic Cardiac Glycoside with Differentiated Pharmacokinetic and Pharmacodynamic Profile


16-Acetylgitoxin (16-O-acetylgitoxin; CAS 7242-07-1) is a cardenolide glycoside and the 16-acetate ester of gitoxin [1]. It is recognized as the primary cardioactive metabolite of the prodrug penta-acetylgitoxin (pengitoxin) [2]. This semi-synthetic derivative belongs to the cardiac glycoside class and functions as an inhibitor of Na⁺/K⁺-ATPase, leading to positive inotropic effects in cardiac tissue [3]. Its C16 acetylation significantly alters its physicochemical properties and biological interactions compared to the parent gitoxin and other clinically relevant cardiac glycosides such as digoxin and digitoxin .

Why 16-Acetylgitoxin Cannot Be Interchanged with Digoxin, Digitoxin, or Gitoxin: Structural and Pharmacological Rationale


The C16 acetylation of gitoxin fundamentally alters the molecule's interaction with its biological targets and its pharmacokinetic behavior, rendering it non-interchangeable with its parent compound or other cardiac glycosides. While 16-acetylgitoxin shares the same core steroidal scaffold, the 16-acetate group increases inotropic activity 9-12 fold compared to the unmodified gitoxin scaffold . This modification also drastically reduces cross-reactivity with anti-digoxin antibodies—by 150-fold relative to digoxin—which has critical implications for both diagnostic immunoassays and experimental therapeutic monitoring [1]. Furthermore, 16-acetylgitoxin exhibits a unique pharmacokinetic profile characterized as a 'digitoxin with a digoxin-like elimination half-life,' combining the distribution and clearance properties of digitoxin with the half-life of digoxin [2]. Direct substitution with digoxin, digitoxin, or gitoxin would result in altered potency, distinct antibody recognition patterns, and divergent pharmacokinetics, thereby compromising experimental reproducibility and clinical safety margins.

16-Acetylgitoxin vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


Pharmacokinetic Differentiation: 16-Acetylgitoxin as a Digitoxin with Digoxin-Like Elimination Half-Life

16-Acetylgitoxin exhibits a unique hybrid pharmacokinetic profile that is closer to digitoxin in terms of distribution volume and clearance, yet possesses an elimination half-life comparable to digoxin. In a comparative study of six volunteers receiving 0.5 mg 16AG intravenously, the mean elimination half-life (t1/2) was 51.6 hours [1]. This is contrasted with reported digoxin half-lives of approximately 36-48 hours and digitoxin half-lives of approximately 7 days (168 hours). The clearance (CL) of 16AG was 11.7 ml/min, and renal clearance (CLR) was 4.1 ml/min, values which are significantly lower than those typical for digoxin and more closely approximate those of digitoxin [1]. This profile is succinctly described as 'a digitoxin with a digoxin-like elimination half-life' [1].

Pharmacokinetics Cardiac Glycosides Drug Metabolism

Inotropic Efficacy and Arrhythmogenic Potential: 16-Acetylgitoxin vs. Digoxin and 16-Epi-Gitoxin

In isolated guinea-pig atrium, 16-acetylgitoxin demonstrates inotropic properties identical to ouabain, and in the isolated guinea-pig heart, its effects are equal to those of digoxin [1]. A key differentiator is its relationship with 16-epi-gitoxin: both compounds exhibit the 'most favourable relationship between the effect on contractility and rhythmicity' among tested glycosides, suggesting a superior therapeutic index for inotropy versus arrhythmia induction [2]. Importantly, at a concentration of 53.5 nmol/L, 16-acetylgitoxin produced a 21% increase in contractile force in isolated guinea-pig atria within 45 minutes [3]. In anesthetized cats, the lethal dose ratio (digoxin:16-acetylgitoxin) was determined to be 1:2.8 and 1:3.5, indicating a significantly higher safety margin for 16-acetylgitoxin relative to digoxin in this model [1].

Cardiac Pharmacology Inotropy Arrhythmogenicity

Antibody Cross-Reactivity: 150-Fold Reduced Binding of 16-Acetylgitoxin to Anti-Digoxin Antibody 26-10

In a study characterizing the specificity of the high-affinity anti-digoxin antibody 26-10, 16-acetylgitoxin exhibited dramatically reduced cross-reactivity compared to digoxin. Mutant Fabs of antibody 26-10 bound digoxin with high affinity, but binding to 16-acetylgitoxin was approximately 150-fold lower [1]. This stark difference highlights the profound impact of the C16 acetyl group on molecular recognition by this widely studied antibody system. Interestingly, when panning was performed against 16-acetylgitoxin-BSA conjugates, selected clones bound gitoxin (16-OH) up to 150-fold higher than wild-type 26-10 [2], demonstrating that the acetylated epitope can drive orthogonal antibody selection.

Immunoassay Antibody Engineering Drug Monitoring

Plasma Protein Binding: High and Hydrophobically Driven Binding of 16-Acetylgitoxin vs. Digoxin

The plasma protein binding of 16-acetylgitoxin was directly compared to that of digoxin using equilibrium dialysis, ultracentrifugation, and gel filtration techniques [1]. 16-Acetylgitoxin exhibited high protein binding, reaching values between 81% and 90% depending on temperature. Thermodynamic calculations (reaction enthalpy and entropy) indicated that the binding interaction is driven primarily by hydrophobic forces, likely due to the presence of the acetyl group at C16 [1]. While digoxin also exhibits significant protein binding (~20-30% in humans), the specific percentage and mechanistic basis for 16-acetylgitoxin's binding are distinct.

Plasma Protein Binding Pharmacokinetics Drug Distribution

Oral Bioavailability and Absorption Kinetics of 16-Acetylgitoxin

16-Acetylgitoxin demonstrates near-complete oral absorption when administered as a solution. In a crossover study of six healthy volunteers, 16AG (0.5 mg oral solution) was absorbed with a mean absorption half-life of 0.2 hours and an absolute bioavailability of 98.6% [1]. The mean urinary excretion of unchanged 16AG over the first 4 hours ranged from 20.8% to 28.1% depending on the formulation. When administered as the prodrug pengitoxin (penta-acetylgitoxin), the mean bioavailability of the active 16AG metabolite from tablet formulations ranged from 79.6% to 89.6% [1]. These values are comparable to the high oral bioavailability reported for digitoxin (>90%) and significantly higher than the variable bioavailability of digoxin (60-80% for standard tablets).

Bioavailability Oral Absorption Prodrug Metabolism

Primary Research and Industrial Applications for 16-Acetylgitoxin CAS 7242-07-1 Based on Verified Evidence


Pharmacokinetic Modeling and Drug Disposition Studies of Cardiac Glycosides

16-Acetylgitoxin serves as an ideal probe for investigating the structure-pharmacokinetic relationships of cardiac glycosides. Its hybrid profile—combining digitoxin-like distribution (clearance 11.7 ml/min) with a digoxin-like half-life (51.6 hr)—allows researchers to dissect the contributions of lipophilicity and protein binding to drug disposition without the confounding factor of extremely long terminal half-lives typical of digitoxin [1]. Its high plasma protein binding (81-90%), driven by hydrophobic interactions, provides a model system for studying the impact of C16 substitution on drug-protein interactions [2].

Immunoassay Development and Antibody Specificity Studies

The 150-fold reduction in cross-reactivity of 16-acetylgitoxin with the anti-digoxin antibody 26-10 makes this compound a critical negative control and specificity reagent in the development of digoxin immunoassays [3]. Conversely, its ability to select for unique antibody specificities when used as a panning antigen (e.g., clones that bind gitoxin 150-fold higher) positions 16-acetylgitoxin as a valuable tool in phage display and antibody engineering campaigns aimed at generating reagents with tailored specificities for C16-modified cardiac glycosides [4].

Cardiac Pharmacology: Dissecting Inotropic and Arrhythmogenic Mechanisms

The favorable inotropy-to-arrhythmia ratio of 16-acetylgitoxin, documented in isolated guinea-pig atria and in vivo cat models (lethal dose ratio 1:2.8 to 1:3.5 relative to digoxin), makes it a preferred tool for researchers aiming to study the therapeutic mechanisms of cardiac glycosides with reduced confounding toxicity [5]. Its effects on contractility at defined concentrations (21% increase at 53.5 nmol/L) provide a quantifiable benchmark for in vitro cardiac function assays [6]. This profile is particularly valuable for studies of Na⁺/K⁺-ATPase inhibition in excitable tissues where a wider therapeutic window is experimentally advantageous.

Prodrug and Metabolite Tracking in Biotransformation Studies

As the primary active metabolite of penta-acetylgitoxin (pengitoxin), 16-acetylgitoxin is the essential analyte for studies investigating the species-specific deacylation of this prodrug [1]. Thin-layer chromatographic studies have characterized 16-acetylgitoxin as the main metabolite in serum, bile, and urine following pengitoxin administration, with two additional minor metabolites appearing in the first 8 hours [7]. Procurement of high-purity 16-acetylgitoxin is therefore mandatory for any analytical method development, pharmacokinetic study, or metabolic profiling involving pengitoxin or related acetylated gitoxin derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-Acetylgitoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.